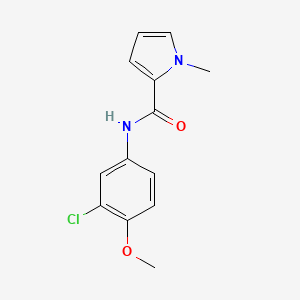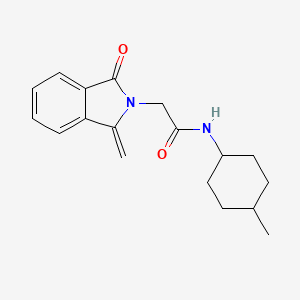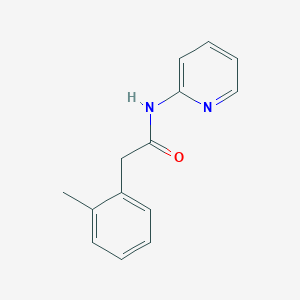![molecular formula C15H11Cl2NO5 B7471162 [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It is a crystalline powder that is white to slightly yellow in color and is sparingly soluble in water. Diclofenac is synthesized using various methods, and its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes.
Mecanismo De Acción
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate involves inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to injury or tissue damage. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. This compound has also been shown to have anti-angiogenic effects, which may contribute to its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the effects of this compound on specific cell types or in specific tissues may vary, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen for this compound in cancer patients. Additionally, studies are needed to determine the effects of this compound on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease. Finally, studies are needed to determine the effects of this compound on specific cell types or in specific tissues, as this may provide insights into its potential use in different disease states.
Métodos De Síntesis
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate can be synthesized using various methods, including the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of thionyl chloride, the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of phosphorus oxychloride, and the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of acetic anhydride. The yield and purity of this compound depend on the method used for synthesis.
Aplicaciones Científicas De Investigación
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its effects on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5/c16-8-1-4-11(17)12(5-8)18-14(21)7-23-15(22)10-3-2-9(19)6-13(10)20/h1-6,19-20H,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDMGQAIZPNFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


